molecular formula C24H26N2O4S B320018 2-(3,5-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B320018
M. Wt: 438.5 g/mol
InChI Key: SCLVVXYFVVTFQZ-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes phenoxy and sulfamoyl functional groups. It is often used in early discovery research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with 4-[(2,4-dimethylphenyl)sulfamoyl]phenylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and sulfamoyl groups can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide
  • 2-(4-(3,5-dimethylphenoxy)phenyl)acetic acid
  • 2-(2,5-dimethylphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Uniqueness

2-(3,5-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C24H26N2O4S/c1-16-5-10-23(19(4)12-16)26-31(28,29)22-8-6-20(7-9-22)25-24(27)15-30-21-13-17(2)11-18(3)14-21/h5-14,26H,15H2,1-4H3,(H,25,27)

InChI Key

SCLVVXYFVVTFQZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC(=C3)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC(=C3)C)C)C

Origin of Product

United States

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